molecular formula C16H20BNO3 B8207213 5-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole

5-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole

Cat. No.: B8207213
M. Wt: 285.1 g/mol
InChI Key: KDPAYIJGGDDJDO-UHFFFAOYSA-N
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Description

5-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole is a boronate-containing heterocyclic compound featuring an oxazole ring linked to a 3-methyl-substituted phenyl group at the 4-position. The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) renders this compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials science research . The methyl group at the phenyl ring’s 3-position introduces steric and electronic modifications, distinguishing it from simpler analogs.

Properties

IUPAC Name

5-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO3/c1-11-8-12(14-9-18-10-19-14)6-7-13(11)17-20-15(2,3)16(4,5)21-17/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPAYIJGGDDJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3=CN=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole typically involves a multi-step process. One common method includes the borylation of a suitable precursor, such as a halogenated phenyl oxazole, using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often involve heating the mixture under an inert atmosphere, such as nitrogen or argon, to facilitate the formation of the boronate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole depends on its application. In cross-coupling reactions, the boronate ester group facilitates the formation of new carbon-carbon bonds through the Suzuki-Miyaura reaction mechanism. This involves the activation of the boronate ester by a palladium catalyst, followed by transmetalation and reductive elimination steps to form the desired product .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural analogs and their distinguishing features:

Compound Name & CAS Structure Molecular Formula Molecular Weight (g/mol) Key Features Applications
Target Compound : 5-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole Oxazole attached to 3-methyl-4-boronate phenyl C₁₅H₁₈BNO₃ 270.81 Methyl group enhances electron density at the phenyl ring; steric hindrance at the 3-position Suzuki coupling, pharmaceutical intermediates
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (CAS 942070-84-0) Oxazole directly bonded to boronate C₉H₁₄BNO₃ 195.02 No phenyl spacer; simpler structure Cross-coupling reactions
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole (CAS 439090-73-0) Benzoxazole fused to benzene, boronate at 4-phenyl C₁₃H₁₃BNO₃ 241.81 Extended conjugation via fused benzoxazole D–π–A dyads for charge-transfer materials
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS 837392-66-2) Benzoisoxazole fused to benzene C₁₃H₁₆BNO₃ 245.08 Isoxazole ring with fused benzene; electron-deficient Electronic materials, Suzuki coupling

Key Observations :

  • Oxazole vs. Benzoxazole/Isoxazole: The target compound’s monocyclic oxazole is less electron-deficient than fused benzoxazole or benzoisoxazole derivatives, impacting its reactivity in charge-transfer systems .
  • However, the methyl group’s electron-donating effect may enhance boronate activation .
  • Molecular Weight and Solubility : The target compound’s higher molecular weight (270.81 g/mol) compared to simpler analogs (e.g., 195.02 g/mol ) likely reduces solubility in polar solvents, influencing purification and application in solution-processed materials.

Reactivity in Cross-Coupling Reactions

The boronate group enables participation in Suzuki-Miyaura couplings. However, structural variations significantly alter reactivity:

  • Electronic Effects : Oxazole’s electron-deficient nature enhances the boronate’s electrophilicity, favoring coupling with electron-rich aryl halides. In contrast, benzoxazole derivatives (e.g., CAS 439090-73-0) exhibit extended conjugation, reducing electron deficiency but improving stability in π-conjugated systems .

Crystallinity and Physical Properties

Halogen substituents in isostructural compounds (e.g., Cl/Br in ) influence crystal packing without altering symmetry . Similarly, the target compound’s methyl group may disrupt crystallinity compared to planar analogs, affecting solid-state device performance.

Biological Activity

5-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole is a complex organic compound characterized by its unique structure which incorporates a dioxaborolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C16_{16}H24_{24}BNO4_{4}
  • Molecular Weight : 337.24 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of oxazole rings and the incorporation of boron-containing groups. The precise synthetic pathway may vary based on the desired yield and purity.

Biological Activity

The biological activity of this compound has been evaluated through various assays focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxazoles exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds have shown promising results against both Gram-positive and Gram-negative bacteria. For example:
    • Compound 4b (related structure) exhibited an MIC of 62.5 µg/mL against Staphylococcus aureus and Bacillus subtilis .
CompoundMIC (µg/mL)Target Organism
4b62.5S. aureus
B. subtilis
2500E. faecium

Antibiofilm Activity

In addition to antimicrobial properties, the compound has been tested for its ability to inhibit biofilm formation:

  • Compounds derived from oxazole structures demonstrated varying degrees of antibiofilm activity against Enterococcus faecium with Minimum Biofilm Eradication Concentration (MBEC) values reported as low as 15.6 µg/mL .

The mechanism by which this compound exerts its biological effects is likely multifactorial:

  • Disruption of Cell Membrane Integrity : Similar compounds have been shown to disrupt bacterial cell membranes.
  • Inhibition of Metabolic Pathways : The presence of the dioxaborolane group may interfere with essential metabolic pathways in bacteria.
  • Targeting Specific Enzymes : Potential interactions with specific bacterial enzymes could lead to inhibition of growth.

Case Studies

Several case studies highlight the effectiveness of oxazole derivatives in clinical settings:

  • Study on Antimicrobial Resistance : A study demonstrated that certain oxazole derivatives could overcome resistance mechanisms in bacteria that typically exhibit resistance to conventional antibiotics .
  • Toxicological Assessments : Toxicity evaluations using Daphnia magna indicated that while some derivatives were effective antimicrobials, they also exhibited low toxicity profiles at therapeutic concentrations .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. A two-step procedure is often used:

  • Step 1 : Preparation of the boronate ester precursor (e.g., 4-bromo-3-methylphenyloxazole) via palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂).
  • Step 2 : Cross-coupling with aryl/heteroaryl halides using Pd catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and ligands (XPhos or SPhos) in solvents like dioxane/water at 80–100°C . Key parameters :
CatalystLigandSolventYield (%)
Pd₂(dba)₃XPhosDioxane75–85
PdCl₂(dppf)THF/H₂O60–70

Q. How is the compound characterized structurally and chemically post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups at δ 1.3–1.5 ppm for pinacol boronate; oxazole protons at δ 8.1–8.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 259.12) .
  • X-ray Crystallography : Resolves boronate ester geometry and confirms regioselectivity in coupling reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Suzuki-Miyaura couplings involving this compound?

  • Ligand Selection : Bulky ligands (XPhos) enhance catalytic efficiency by stabilizing Pd intermediates, reducing side reactions .
  • Solvent Systems : Mixed solvents (dioxane/H₂O) improve solubility of boronate esters and halides. Degassing minimizes Pd catalyst oxidation .
  • Temperature Control : Reactions at 80–90°C balance kinetics and thermal stability of the oxazole ring.

Q. What strategies resolve contradictions in spectroscopic data for structural analogs of this compound?

Discrepancies in NMR or MS data (e.g., unexpected splitting or shifts) can arise from:

  • Dynamic rotational isomerism in the boronate ester. Variable-temperature NMR (VT-NMR) between –20°C and 25°C clarifies conformational exchange .
  • Impurity profiling via LC-MS to identify by-products (e.g., deborylated oxazoles or homo-coupled dimers) .

Q. How can by-product formation during synthesis be mitigated?

  • Purification : Column chromatography (SiO₂, hexane/EtOAc gradient) isolates the target compound from deborylated or dimeric by-products .
  • Stoichiometric Control : Limiting excess boronate ester (1.1–1.3 eq.) reduces homo-coupling of aryl halides .

Q. What computational methods predict the electronic properties of this compound for material science applications?

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to assess charge-transfer capabilities in donor-acceptor dyads. The oxazole’s electron-deficient nature (LUMO ≈ –1.8 eV) facilitates electron transport .
  • Time-Dependent DFT (TD-DFT) : Models UV-Vis absorption spectra, correlating with experimental λmax values (e.g., 320–350 nm in acetonitrile) .

Methodological Tables

Table 1 : Common Pd Catalysts and Ligands for Suzuki-Miyaura Coupling

CatalystLigandReaction Time (h)Yield Range (%)
Pd₂(dba)₃XPhos12–1675–85
PdCl₂(dppf)18–2460–70
Pd(OAc)₂SPhos24–3650–65

Table 2 : Key Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 1.3 (s, 12H, pinacol CH₃), 8.2 (s, oxazole H)
¹³C NMRδ 84.5 (B-O), 150.2 (oxazole C-2)
HRMS (ESI+)m/z 259.12 [M+H]⁺

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